Cas no 7411-05-4 (Hydrazinecarbothioamide, 2-[(2,3-dihydroxyphenyl)methylene]-)

Hydrazinecarbothioamide, 2-[(2,3-dihydroxyphenyl)methylene]- structure
7411-05-4 structure
Product name:Hydrazinecarbothioamide, 2-[(2,3-dihydroxyphenyl)methylene]-
CAS No:7411-05-4
MF:C8H9N3O2S
MW:211.241
CID:4165562
PubChem ID:135455078

Hydrazinecarbothioamide, 2-[(2,3-dihydroxyphenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • Hydrazinecarbothioamide, 2-[(2,3-dihydroxyphenyl)methylene]-
    • BDBM53627
    • AN-329/40214762
    • SR-01000202852-1
    • AKOS000482973
    • 2,3-Dihydroxybenzaldehyde-3-thiosemicarbazone
    • AB00078629-01
    • SR-01000202852
    • o-Pyrocatechualdehyde, thiosemicarbazone
    • 2,3-dihydroxybenzaldehyde thiosemicarbazone
    • STK043609
    • (2E)-2-(2,3-dihydroxybenzylidene)hydrazinecarbothioamide
    • [[(E)-(5-hydroxy-6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]thiourea
    • SR-01000202852-2
    • SCHEMBL18746290
    • MLS000713483
    • SMR000272964
    • [[(E)-(5-hydroxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
    • CHEMBL1910223
    • [(E)-(2,3-dihydroxyphenyl)methyleneamino]thiourea
    • [[(E)-(5-hydroxy-6-keto-cyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
    • 7411-05-4
    • 1-[[(E)-(5-oxidanyl-6-oxidanylidene-cyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea
    • cid_5757029
    • Inchi: InChI=1S/C8H9N3O2S/c9-8(14)11-10-4-5-2-1-3-6(12)7(5)13/h1-4,12-13H,(H3,9,11,14)/b10-4+
    • InChI Key: BBAULBCUTURIMD-ONNFQVAWSA-N

Computed Properties

  • Exact Mass: 211.04154771Da
  • Monoisotopic Mass: 211.04154771Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 123Ų

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